The synthesis of methyl 2-amino-6-bromo-3-methylbenzoate typically involves a two-step process:
In industrial settings, these processes may be optimized for higher yields and purity through continuous flow reactors and automated systems, enhancing efficiency in production .
Methyl 2-amino-6-bromo-3-methylbenzoate has a complex molecular structure characterized by:
The molecular structure can be represented using its SMILES notation: CC1=C(N)C(C(=O)O)=C(Br)C=C1
, which provides insight into its connectivity and arrangement .
Methyl 2-amino-6-bromo-3-methylbenzoate can participate in several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium carbonate for substitution, potassium permanganate or chromium trioxide for oxidation, and palladium catalysts for coupling reactions .
The mechanism of action for methyl 2-amino-6-bromo-3-methylbenzoate primarily revolves around its reactivity due to the presence of functional groups. For instance:
This reactivity makes methyl 2-amino-6-bromo-3-methylbenzoate valuable in synthetic organic chemistry.
Methyl 2-amino-6-bromo-3-methylbenzoate exhibits several notable physical and chemical properties:
Chemical properties include:
Methyl 2-amino-6-bromo-3-methylbenzoate finds applications across various scientific fields:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6